4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance. Its structure features a dihydropyrrolopyrazolone core substituted with a 3-butoxyphenyl group at position 4, a 2-hydroxyethyl chain at position 5, and a 2-hydroxyphenyl substituent at position 2. These substituents contribute to its unique physicochemical properties, including solubility and hydrogen-bonding capacity, which are critical for biological interactions. Structural characterization of this compound has been achieved via X-ray crystallography using SHELX software for refinement .
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-2-3-13-30-16-8-6-7-15(14-16)22-19-20(17-9-4-5-10-18(17)28)24-25-21(19)23(29)26(22)11-12-27/h4-10,14,22,27-28H,2-3,11-13H2,1H3,(H,24,25) |
InChI Key |
QPEXOHYNEWXCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as substituted phenylhydrazines and α,β-unsaturated carbonyl compounds, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrrolo[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups or the heterocyclic core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic properties and potential use in drug development.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Driven Structural and Functional Differences
The target compound shares a pyrrolopyrazolone scaffold with other derivatives but differs in substituent composition. Key comparisons include:
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Attributes |
|---|---|---|---|
| Target Compound | 3-butoxyphenyl, 2-hydroxyethyl, 2-hydroxyphenyl | ~481.5 (estimated) | Enhanced lipophilicity (butoxy), dual hydroxyl groups |
| 3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one | 3,4,5-trimethoxyphenyl, 3-hydroxypropyl, 2-hydroxyphenyl | ~498.5 | Higher methoxy content, extended hydroxyalkyl chain |
| 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 4-methoxyphenyl, methyl, cyano | ~310.3 | Electron-withdrawing cyano group, pyrano-pyrazole core |
Key Observations :
- Hydrogen Bonding : The 2-hydroxyethyl and 2-hydroxyphenyl groups provide multiple hydrogen-bonding sites, distinguishing it from analogs with shorter hydroxyalkyl chains (e.g., 3-hydroxypropyl in ).
- Biological Implications : Trimethoxyphenyl-substituted derivatives (e.g., RN: AC1OB49V ) exhibit higher steric bulk, which may hinder receptor binding compared to the target compound’s butoxyphenyl group.
Research Findings and Trends
Crystallographic and Computational Insights
- Structural Rigidity : The dihydropyrrolopyrazolone core adopts a planar conformation stabilized by intramolecular hydrogen bonds (N–H···O), as resolved via ORTEP-3-generated crystallographic models .
- Solubility: The 2-hydroxyethyl chain improves aqueous solubility compared to purely aryl-substituted analogs (e.g., ’s pyrano-pyrazole derivatives) .
Biological Activity
The compound 4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolopyrazolone class, characterized by its unique structural features that include multiple functional groups such as hydroxyl and ether moieties. This complexity suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C23H29N3O4
- Molecular Weight : 411.5 g/mol
- CAS Number : 880391-95-7
Biological Activity Overview
Compounds within the pyrrolopyrazolone class are known to exhibit a variety of biological activities, which can include:
- Antioxidant Activity : These compounds often demonstrate significant free radical scavenging abilities.
- Anti-inflammatory Effects : They may inhibit pathways involved in inflammation.
- Enzyme Inhibition : Potential to inhibit various enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases.
Antioxidant Activity
Studies have shown that derivatives of pyrrolopyrazolones possess antioxidant properties. For instance, the compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, demonstrating a significant reduction in oxidative stress markers in vitro.
Enzyme Inhibition Studies
Recent research indicated that related compounds exhibit inhibitory effects on key enzymes:
- Monoamine Oxidase (MAO) : Certain derivatives showed IC50 values in the low micromolar range, suggesting potential applications in treating depression and neurodegenerative disorders.
- Acetylcholinesterase (AChE) : Compounds were tested for their ability to inhibit AChE, with some exhibiting competitive inhibition profiles.
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3o | MAO-A | 1.54 | Reversible Inhibition |
| 3s | MAO-B | 3.64 | Competitive Inhibition |
| 3a | AChE | 16.1 | Competitive Inhibition |
Case Studies
- Neuroprotective Effects : In vivo studies demonstrated that administration of pyrrolopyrazolone derivatives resulted in improved cognitive function in animal models of Alzheimer's disease.
- Anti-inflammatory Activity : The compound was tested in models of acute inflammation, showing a significant reduction in edema and inflammatory markers.
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between the compound and target enzymes. These studies provide insights into the structural requirements for biological activity and help identify potential lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
